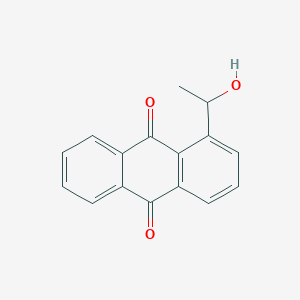

1-(1-Hydroxyethyl)anthracene-9,10-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64267-40-9 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

1-(1-hydroxyethyl)anthracene-9,10-dione |

InChI |

InChI=1S/C16H12O3/c1-9(17)10-7-4-8-13-14(10)16(19)12-6-3-2-5-11(12)15(13)18/h2-9,17H,1H3 |

InChI Key |

AQJGQODMKLPMKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Hydroxyethyl Anthracene 9,10 Dione and Its Analogues

Established Synthetic Pathways to the 1-(1-Hydroxyethyl)anthracene-9,10-dione Core Structure

The direct synthesis of this compound is not commonly detailed as a single procedure. Plausible synthetic routes are therefore inferred from established reactions for derivatizing the anthraquinone (B42736) core and creating specific alcohol functionalities on aromatic rings.

The anthracene-9,10-dione structure consists of two terminal aromatic rings and a central quinone ring. The two carbonyl groups are strongly electron-withdrawing, which deactivates the aromatic rings towards electrophilic aromatic substitution compared to benzene (B151609) msu.edu. However, under forcing conditions, reactions such as nitration, halogenation, and sulfonation can be achieved numberanalytics.comwikipedia.org. These electrophilic substitution reactions preferentially occur at the α-positions (1, 4, 5, and 8) of the outer rings.

For instance, sulfonation of anthraquinone with sulfuric acid yields anthroquinone-1-sulfonic acid, which can be a precursor for other 1-substituted derivatives wikipedia.org. Another method for functionalization is photochemical hydroxylation. The irradiation of anthracene-9,10-dione in concentrated sulfuric acid can generate hydroxyanthracene-9,10-dione isomers, including the 1-hydroxy derivative rsc.org. The functionalization of the anthraquinone core is a critical first step in building more complex derivatives.

The introduction of a 1-hydroxyethyl group onto the 1-position of the anthraquinone ring is typically envisioned as a two-step process:

Acylation to form an acetyl group: The primary step is the introduction of an acetyl group (-COCH₃) to create 1-acetylanthraquinone. This can be accomplished via a Friedel-Crafts acylation reaction. While direct acylation of the deactivated anthraquinone ring is challenging, the acetylation of anthracene (B1667546), which yields 1-acetylanthracene, followed by oxidation of the central ring with an agent like chromic acid, presents a viable route researchgate.net.

Reduction of the acetyl group: The resulting aryl ketone (1-acetylanthraquinone) can then be selectively reduced to the corresponding secondary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (H₂ over a catalyst) can effectively reduce the side-chain ketone to a hydroxyl group without affecting the quinone carbonyls under controlled conditions msu.edulibretexts.org. This transformation yields the target molecule, this compound.

Synthesis of Related Anthraquinone Derivatives

The synthesis of a wide array of anthraquinone analogues is crucial for developing new materials and therapeutic agents. These syntheses often rely on foundational reactions that build or modify the core tricyclic system beilstein-journals.orgnih.gov.

Friedel-Crafts acylation is a cornerstone of anthraquinone synthesis organic-chemistry.org. The most common industrial method involves the reaction of phthalic anhydride (B1165640) with benzene in the presence of a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃) wikipedia.orgnih.gov. The mechanism proceeds through an electrophilic aromatic substitution where the Lewis acid activates the anhydride, leading to the formation of an intermediate, o-benzoylbenzoic acid. This intermediate is then subjected to cyclization with a strong acid like oleum (B3057394) to form the tricyclic anthraquinone ring system wikipedia.orggoogle.com.

This method can be adapted to produce substituted anthraquinones by using substituted benzene derivatives, although this can sometimes result in a mixture of isomeric products nih.gov. Modern variations of this reaction focus on greener approaches, including solvent-free conditions under microwave irradiation or the use of alternative, more environmentally benign catalysts organic-chemistry.orgnih.gov.

| Reactants | Catalyst / Conditions | Product | Reference |

| Benzene + Phthalic Anhydride | AlCl₃, then H₂SO₄/oleum | Anthracene-9,10-dione | wikipedia.orgnih.gov |

| Isopropyl-substituted benzenes + Phthalic Anhydride | AlCl₃, then H₂SO₄ | Mixture of isopropyl-anthraquinones | nih.gov |

| p-Xylene + Phthaloyl chloride | AlCl₃ (mechanochemical milling) | 1,4-Dimethylanthraquinone | nih.gov |

| Aromatic Ethers + Carboxylic Acids | Graphite / Methanesulfonic Acid | Acylated Aromatic Ethers | organic-chemistry.org |

Amination: Aminoanthraquinones are an important class of derivatives, often used as dyes and pharmacological agents researchgate.netnih.gov. Synthesis can be achieved through various routes. A multi-step pathway can involve the condensation of a 2-substituted benzoic acid with xylene, followed by oxidation, ring closure, ammonolysis (replacement of the substituent with an amino group), and finally decarboxylation to yield 1-aminoanthraquinone (B167232) google.com. Nucleophilic aromatic substitution on haloanthraquinones is another common method for introducing amino groups.

Alkylation: Introducing alkyl groups onto the anthraquinone skeleton can be achieved through several methods. Friedel-Crafts alkylation is a classic approach but is often less preferred than acylation due to risks of polysubstitution and carbocation rearrangements organic-chemistry.orglibretexts.org. A more controlled method involves the alkylation of hydroxyanthraquinones with alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) to form alkoxy derivatives arkat-usa.org. More advanced techniques, such as regioselective alkylation, have been employed in the total synthesis of complex natural products like viridicatumtoxin (B611690) B, which starts from an anthrone (B1665570) core nih.gov.

| Reaction Type | Reagents | Key Features | Reference |

| Amination | 2-Substituted Benzoic Acid, Xylene, NH₃ | Multi-step sequence involving condensation, oxidation, cyclization, and ammonolysis | google.com |

| Alkylation (O-alkylation) | 1,4-Dihydroxyanthraquinone, Alkyl Halides, K₂CO₃ | Forms ether linkages at the hydroxyl positions | arkat-usa.org |

| Alkylation (C-alkylation) | Anthrone core | Used for regioselective C-C bond formation in total synthesis | nih.gov |

The construction of complex, polyfunctional anthraquinone analogues often requires sophisticated multi-step synthetic sequences. These strategies allow for precise control over the placement of various functional groups.

One powerful strategy is the Diels-Alder reaction , which builds the carbon framework of the anthraquinone system. This [4+2] cycloaddition typically involves reacting a 1,4-naphthoquinone (B94277) with a substituted 1,3-butadiene. The resulting adduct is then oxidized to yield the aromatic anthraquinone derivative wikipedia.orgnih.govscirp.org. This approach is highly valuable for creating substituted anthraquinones that are not easily accessible through direct functionalization.

Cross-coupling reactions provide another versatile tool for elaborating the anthraquinone core. For example, Suzuki-Miyaura coupling can be used to synthesize diarylanthracenes. In one reported synthesis, 1,8-dichloroanthraquinone (B31358) was first reduced to 1,8-dichloroanthracene, which then underwent a Suzuki-Miyaura coupling with arylboronic acids to yield 1,8-diarylanthracenes beilstein-journals.org. The synthesis of thiophene-terminated anthraquinone derivatives has also been accomplished using cross-coupling procedures as the key step rsc.org.

The total synthesis of naturally occurring anthraquinone-based products, such as viridicatumtoxin B and the skyrin (B155860) derivatives, showcases the integration of multiple synthetic methods, including annulation, regioselective alkylation, oxidation, and cascade reactions to build architecturally complex molecules nih.gov.

Chiral Synthesis and Stereoselective Approaches to Hydroxyethylated Anthraquinones

The synthesis of specific, chirally pure enantiomers of hydroxyethylated anthraquinones, such as this compound, is a significant challenge in synthetic organic chemistry. The presence of a stereocenter at the carbon atom bearing the hydroxyl group means that the compound can exist as two non-superimposable mirror images, or enantiomers. Stereoselective synthesis aims to produce a single enantiomer, which is often crucial for biological applications where only one form may be active.

While specific literature detailing the chiral synthesis of this compound is not extensively available, general strategies for achieving stereoselectivity in related structures can be applied. These approaches often rely on the use of chiral auxiliaries, catalysts, or substrates to control the stereochemical outcome of a key bond-forming reaction.

One common strategy involves the asymmetric reduction of a corresponding ketone precursor, 1-acetylanthracene-9,10-dione. This can be achieved using chiral reducing agents or catalysts. For instance, methodologies like Brown allylation can be used to create chiral homoallylic alcohols which can then be further modified. nih.gov Another approach involves stereoselective cycloaddition reactions, such as the Diels-Alder reaction, using a chiral anthracene template to control the stereochemistry of the resulting product. nih.govresearchgate.net Highly diastereoselective cycloadditions have been observed with chiral anthracene derivatives, where the selectivity is influenced by factors like electrostatic repulsion in the transition state. researchgate.net

Advanced synthetic routes may also employ enzymatic or biocatalytic methods. Glycosyltransferases, for example, have been used in the microbial synthesis of non-natural anthraquinone glucosides, demonstrating the potential for biological systems to create specific stereoisomers. mdpi.com These methods offer environmentally friendly alternatives to traditional chemical synthesis. mdpi.com

Purification and Isolation Techniques in Anthraquinone Synthesis Research

The purification and isolation of this compound and its analogues from reaction mixtures or natural sources are critical steps to obtain a product of high purity. Due to the physicochemical properties of anthraquinones, such as low solubility and strong adsorption on common stationary phases like silica (B1680970) gel, purification can be challenging. nih.gov A variety of techniques, often used in combination, are employed to overcome these hurdles.

Chromatographic Methods: Chromatography is a cornerstone of anthraquinone purification. Several chromatographic techniques are utilized depending on the scale and desired purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis and purification of anthraquinone derivatives. mdpi.comnih.gov It offers high resolution and sensitivity. Methods often employ reverse-phase columns (e.g., ODS) with mobile phases consisting of mixtures of acetonitrile (B52724) and buffered aqueous solutions. mdpi.com The separation can be optimized by adjusting parameters such as the solvent gradient, pH, and column temperature. nih.govmdpi.com

Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that avoids solid stationary phases, thereby circumventing issues of irreversible adsorption. nih.gov It has been successfully used for the preparative-scale separation of fungal anthraquinones. nih.gov

Thin-Layer Chromatography (TLC) and Paper Chromatography: These methods are typically used for analytical-scale separation and for monitoring the progress of reactions and the effectiveness of purification steps. nih.govresearchgate.net

| Technique | Typical Stationary Phase | Typical Mobile Phase | Scale | Reference |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | ODS (C18) | Acetonitrile/Water with 0.1% Formic Acid | Analytical/Preparative | nih.govmdpi.com |

| Centrifugal Partition Chromatography (CPC) | None (Liquid-Liquid) | Solvent systems tailored to partition coefficients | Preparative | nih.gov |

| Thin-Layer Chromatography (TLC) | Silica Gel / Cellulose | Acetic acid-water systems | Analytical | nih.govresearchgate.net |

| Paper Chromatography | Whatman No. 3 Paper | Acetic acid-water (3:1) | Analytical | researchgate.net |

Non-Chromatographic Methods: Alongside chromatography, other techniques are essential for the isolation and purification of anthraquinones.

Recrystallization: This is a fundamental technique for purifying solid compounds. The choice of solvent is crucial; solvents like furfural (B47365) and its derivatives have been shown to be effective for recrystallizing crude anthraquinone. google.com The process involves dissolving the impure compound in a hot solvent and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities in the solution. google.comdepaul.edu In some cases, multiple crystallization steps are necessary to achieve the desired purity, though each step may result in some product loss. epo.org

Solvent Extraction: Liquid-liquid extraction is used to separate compounds based on their differential solubilities in two immiscible liquid phases. depaul.edunih.gov For instance, an alcohol/salt aqueous two-phase system (ATPS) can effectively extract anthraquinones into the alcohol-rich phase while leaving polar impurities like polysaccharides and proteins in the salt-rich phase. nih.gov Soxhlet extraction using a sequence of solvents with increasing polarity (e.g., hexane, chloroform, ethyl acetate) can also be employed for exhaustive extraction from solid matrices. depaul.edu

Sublimation: For certain anthraquinones, sublimation can be a powerful purification method, transforming the solid directly into a gas, which then re-solidifies on a cold surface, leaving non-volatile impurities behind. Anthraquinone with a purity of 98-98.8% can be upgraded to 99.6-99.9% purity through sublimation. google.com

| Technique | Principle | Key Considerations | Reference |

|---|---|---|---|

| Recrystallization | Differential solubility in a solvent at different temperatures. | Solvent selection is critical for yield and purity. | google.comdepaul.eduepo.org |

| Solvent Extraction | Partitioning between two immiscible liquid phases. | Choice of solvent system (e.g., ATPS, sequential extraction). | depaul.edunih.gov |

| Sublimation | Phase transition from solid to gas, bypassing the liquid phase. | Applicable only to compounds that sublime without decomposition. | google.com |

| Washing/Leaching | Selective dissolution of impurities using a solvent in which the desired compound is poorly soluble. | Solvents like chlorobenzol can selectively remove impurities. | google.com |

The optimal purification strategy for this compound often involves a multi-step approach, combining extraction, crystallization, and chromatographic methods to achieve the requisite level of purity for subsequent analysis and application. epo.orgresearchgate.net

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of different nuclei, the precise connectivity and spatial arrangement of atoms can be determined.

A ¹H NMR spectrum of 1-(1-Hydroxyethyl)anthracene-9,10-dione would be expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the anthracene-9,10-dione core would typically appear in the downfield region (generally δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic rings and the carbonyl groups. The protons of the 1-hydroxyethyl substituent, including the methine (CH), methyl (CH₃), and hydroxyl (OH) protons, would resonate in the upfield region. The exact chemical shifts and splitting patterns would be dependent on the solvent used and the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 9.0 | m | - |

| -CH(OH)- | 4.5 - 5.5 | q | ~7 |

| -CH₃ | 1.2 - 1.8 | d | ~7 |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbons of the dione (B5365651) functionality are characteristically found far downfield (typically δ 180-200 ppm). The aromatic carbons would appear in the region of approximately δ 120-150 ppm. The carbons of the 1-hydroxyethyl side chain, the methine and methyl carbons, would be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 180 - 200 |

| Aromatic-C | 120 - 150 |

| -C(OH)- | 60 - 75 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, for instance, confirming the coupling between the methine and methyl protons of the hydroxyethyl (B10761427) group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which would be instrumental in confirming the attachment of the 1-hydroxyethyl group to the C1 position of the anthracene-9,10-dione core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and can provide valuable information about its structure through analysis of fragmentation patterns.

ESI-MS is a soft ionization technique that would be suitable for determining the molecular weight of this compound. One would expect to observe the protonated molecule [M+H]⁺ or other adducts such as [M+Na]⁺, which would confirm the molecular mass of the compound (C₁₆H₁₂O₃, Molecular Weight: 252.26 g/mol ).

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of the molecule. This data would serve as a powerful confirmation of the molecular formula C₁₆H₁₂O₃. Fragmentation patterns observed in the mass spectrum could also offer structural insights, for example, the loss of a water molecule or a methyl group from the parent ion.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule. By probing the vibrational modes of chemical bonds, these methods offer a molecular fingerprint. For this compound, these techniques would be expected to identify the characteristic vibrations of the hydroxyl group, the alkyl chain, and the anthraquinone (B42736) scaffold.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |

| Alkyl (C-H) | C-H Stretch | 2980 - 2850 |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1650 |

| Aromatic (C=C) | C=C Stretch | 1600 - 1450 |

| Alcohol (C-O) | C-O Stretch | 1260 - 1050 |

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, which results in a shift in the energy of the scattered photons corresponding to the vibrational energy levels of the molecules. While specific Raman data for this compound is scarce, studies on similar anthraquinone compounds indicate that the technique is particularly sensitive to the vibrations of the aromatic ring system and the carbonyl groups. nsf.govsns.it The symmetric vibrations and those of non-polar bonds often produce strong Raman signals.

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic (C=C) | Ring Breathing/Stretching | 1600 - 1300 |

| Carbonyl (C=O) | C=O Symmetric Stretch | ~1670 |

| Alkyl (C-H) | C-H Bending/Stretching | 2950 - 2850, 1450 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides insights into the electronic structure and the extent of conjugation. The anthraquinone core of this compound is a chromophore that is expected to exhibit distinct absorption bands. The presence of the hydroxyethyl substituent may cause a slight shift in the absorption maxima compared to the parent anthraquinone molecule. beilstein-journals.org

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Wavelength Range (nm) |

| π → π | 250 - 300 |

| n → π | 320 - 380 |

Note: The solvent can significantly influence the position and intensity of the absorption bands.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported in the searched literature, analysis of related anthracene (B1667546) and anthraquinone derivatives provides a basis for predicting its solid-state conformation. rsc.orgrsc.orgmdpi.com It is anticipated that the anthracene-9,10-dione core would be largely planar, with the hydroxyethyl group adopting a specific orientation relative to the ring system. Intermolecular forces, such as hydrogen bonding involving the hydroxyl group and π-π stacking of the aromatic rings, would likely play a significant role in the crystal packing.

Table 4: Hypothetical Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Intermolecular Interactions | Hydrogen bonding, π-π stacking |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Geometrical Parameters

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 1-(1-Hydroxyethyl)anthracene-9,10-dione, these calculations offer a window into its electronic behavior and geometric arrangement.

Density Functional Theory (DFT) Methodologies and Basis Set Selection

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a common approach for studying anthracene (B1667546) derivatives due to its balance of accuracy and computational cost. The selection of an appropriate functional and basis set is crucial for obtaining reliable results. For molecules like this compound, hybrid functionals such as B3LYP are often employed. The choice of basis set, which describes the atomic orbitals, typically involves Pople-style basis sets like 6-31G* or more extensive sets for higher accuracy. These computational tools are instrumental in predicting the optimized geometry and various electronic properties of the molecule. Theoretical investigations of similar anthracene derivatives have successfully utilized DFT to explore their reactive properties. tandfonline.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Calculations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and reactivity; a large gap suggests high stability and low reactivity, while a small gap implies higher reactivity. researchgate.net For anthracene derivatives, the HOMO and LUMO energy levels can be influenced by the nature and position of substituents on the anthracene core. researchgate.net Calculations of these energies for this compound are essential for understanding its electronic behavior and predicting its reactivity in various chemical environments.

| Parameter | Description | Typical Value Range for Anthracene Derivatives (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 2.5 to 4.0 |

Acid-Base Property Predictions

Computational methods can be employed to predict the acid-base properties of a molecule by calculating parameters such as proton affinities and pKa values. For this compound, the presence of the hydroxyl group in the hydroxyethyl (B10761427) substituent and the carbonyl groups on the anthracene ring are the primary sites for protonation and deprotonation. Quantum chemical calculations can model the electronic changes upon protonation or deprotonation, providing insights into the acidity or basicity of different functional groups within the molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for investigating the interactions of small molecules with biological targets and for analyzing their conformational landscapes.

Prediction of DNA-Compound Interaction Modes (e.g., Intercalation)

Anthracene-9,10-dione derivatives are known for their ability to interact with DNA, often through a process called intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. nih.govnih.govnih.gov Molecular docking and molecular dynamics simulations can be used to predict and analyze the binding mode of this compound with DNA. These simulations can reveal the preferred binding site, the orientation of the compound within the DNA grooves, and the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.gov The hydroxyethyl substituent may play a role in the binding by forming additional hydrogen bonds with the DNA backbone or bases. The planar structure of the anthracene-9,10-dione core is a key feature that facilitates its stacking between DNA base pairs. neuroquantology.com

Biological Activities and Mechanistic Studies Non Human Systems and in Vitro

Anti-proliferative and Cytotoxic Effects in Cellular Models

Mechanisms of Action Driving Anti-proliferative Effects (In Vitro)

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Pathways

Anthraquinone (B42736) derivatives are known to participate in redox cycling, a process that can lead to the generation of reactive oxygen species (ROS), thereby inducing oxidative stress in biological systems. This activity is a key area of investigation for their therapeutic potential.

Studies on various anthraquinone compounds have demonstrated their capacity to increase intracellular ROS levels. For instance, novel amide-anthraquinone derivatives have been shown to effectively kill tumor cells by activating ROS-JNK signaling pathways. nih.gov This process involves an increase in ROS levels, leading to mitochondrial stress and subsequent apoptosis. nih.gov While direct studies on 1-(1-Hydroxyethyl)anthracene-9,10-dione are limited, the general mechanism for anthraquinones involves the acceptance of electrons from cellular reductases to form semiquinone radicals. These radicals can then react with molecular oxygen to produce superoxide (B77818) anions, which are precursors to other ROS such as hydrogen peroxide and hydroxyl radicals. This cascade of events can disrupt cellular redox balance and trigger oxidative stress-responsive pathways.

A study on a new anthraquinone derivative, 1-Hydroxy-3-[(E)-4-(piperazine-diium)but-2-enyloxy]-9,10-anthraquinone ditrifluoroactate (PA), revealed that it triggered ROS generation in human prostate cancer cells (PC3 cells). nih.gov The resulting increase in ROS was linked to the induction of autophagic cell death, and this effect could be partially blocked by the antioxidant N-acetylcysteine (NAC). nih.gov This highlights the critical role of ROS generation in the cytotoxic effects of some anthraquinone derivatives.

Autophagy Induction (e.g., LC3A/B Conversion)

Autophagy is a cellular process involving the degradation of cellular components via lysosomes, which can be induced by various stressors, including oxidative stress. Some anthraquinone derivatives have been shown to modulate this pathway.

Research on the anthraquinone derivative PA demonstrated its ability to induce autophagy in PC3 cells. This was evidenced by an increased accumulation of autophagolysosomes and a rise in the levels of microtubule-associated protein LC3-II, a key marker of autophagy. nih.gov The conversion of LC3-I to LC3-II is a critical step in autophagosome formation. The study also showed that pretreatment with autophagy inhibitors, 3-methyladenine (B1666300) (3-MA) or Bafilomycin A1 (BAF), prevented the effects of PA, confirming the induction of autophagy. nih.gov Furthermore, the link between ROS and autophagy was established, as the antioxidant NAC partially blocked the PA-mediated autophagy. nih.gov While this study was not on this compound itself, it provides a mechanistic framework for how structurally related compounds can induce autophagy.

Modulation of Kinase Signaling Pathways (e.g., p70 S6 kinase, JNK)

Kinase signaling pathways are crucial for regulating a wide range of cellular processes, and their modulation by small molecules is a significant area of therapeutic research. Anthraquinones have been shown to affect several of these pathways.

The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is often activated in response to cellular stress, including ROS. Studies on novel anthraquinone compounds have shown that they can induce apoptosis in colon cancer cells through the ROS/JNK pathway. nih.gov In this context, the generation of ROS acts as an upstream event that leads to the phosphorylation and activation of JNK. nih.gov Activated JNK can then phosphorylate various downstream targets, ultimately leading to apoptosis. nih.gov

Information regarding the direct effect of this compound on the p70 S6 kinase (p70S6K) pathway is not currently available in the scientific literature. The p70S6K pathway is a downstream effector of the mTOR signaling cascade and plays a significant role in cell growth, proliferation, and survival. While some natural products are known to inhibit this pathway, specific studies on this compound are lacking.

Antimicrobial Investigations

The antimicrobial properties of anthraquinone derivatives have been explored against a range of pathogenic microorganisms, including both bacteria and fungi.

Antibacterial Activity (Gram-positive and Gram-negative bacteria)

A structurally related compound, (11S)-1,3,6-trihydroxy-7-(1-hydroxyethyl)anthracene-9,10-dione, isolated from the marine-derived fungus Fusarium equiseti, has been investigated for its antibacterial properties. nih.gov This compound demonstrated activity against both Gram-positive and Gram-negative bacteria.

Another study on two new anthraquinones, (11S)-1,4,6-trihydroxy-7-(1-hydroxyethyl)-3-methoxyanthracene-9,10-dione and (11S)-1,6-dihydroxy-7-(1-hydroxyethyl)-3-methoxyanthracene-9,10-dione, also isolated from a Fusarium species, showed weak to moderate antibacterial activities against five strains of pathogenic bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 50 μg/mL. bohrium.com

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| (11S)-1,4,6-trihydroxy-7-(1-hydroxyethyl)-3-methoxyanthracene-9,10-dione | Pathogenic Bacteria (5 strains) | Weak to moderate (MIC: 25-50 μg/mL) | bohrium.com |

Antifungal Properties (e.g., Candida)

The antifungal potential of anthraquinones has also been a focus of research. The aforementioned compound, (11S)-1,3,6-trihydroxy-7-(1-hydroxyethyl)anthracene-9,10-dione, derived from Fusarium equiseti, was also screened for its activity against pathogenic fungi. nih.gov

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| (11S)-1,3,6-trihydroxy-7-(1-hydroxyethyl)anthracene-9,10-dione | Not specified | Screened for anti-phytopathogenic fungal activity | nih.gov |

Antiviral Activity Studies

The antiviral potential of anthraquinones has been investigated against a variety of viruses. For instance, emodin (B1671224) (1,3,8-trihydroxy-6-methylanthracene-9,10-dione), a well-known anthraquinone, has demonstrated a broad spectrum of antiviral activities. mdpi.com Halogenated derivatives of emodin have also been synthesized and shown to possess significant antiviral activity against human coronavirus NL63. mdpi.com

However, there is currently no specific information available in the scientific literature regarding the antiviral activity of this compound. Further research is required to determine if this particular compound exhibits any antiviral properties.

Inhibition of HIV-1

Derivatives of the anthracene-9,10-dione scaffold have demonstrated inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1). The primary mechanism of this inhibition is the targeting of the HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. Specifically, these compounds have been shown to inhibit the ribonuclease H (RNase H) function associated with the reverse transcriptase. nih.govnih.govresearchgate.net The RNase H activity is essential for degrading the viral RNA strand within the RNA:DNA hybrid intermediate formed during reverse transcription. nih.govresearchgate.net

Research has identified several anthraquinone analogs that inhibit HIV-1 RNase H activity in the low micromolar range. researchgate.net The potency of these derivatives is influenced by the nature and position of substituents on the anthraquinone ring. For instance, the introduction of an acetophenone (B1666503) group at position 2 or a benzoyl group at positions 1 and 2 has been shown to yield compounds with significant inhibitory effects. nih.govnih.gov The length and rigidity of acyl chains attached to the ring also play a role in the inhibitory potency. nih.govnih.gov

| Compound Derivative | Key Structural Feature | IC₅₀ (µM) | Reference |

|---|---|---|---|

| K-124 | Acetylic group at R2 | 6 | nih.gov |

| K-49 | Benzoyl groups at R1 and R2 | 13 | nih.govnih.gov |

| K-67 | Frangula-emodin derivative | 14 | nih.govnih.gov |

| KNA-10 | Long, flexible acyl chain | 17 | nih.gov |

| KNA-53 | 4-Br-phenacyl group | 21 | nih.gov |

| K-54 | Acetophenone group at position 2 | 39 | nih.govnih.gov |

Activity Against Human Cytomegalovirus (HCMV)

Several anthraquinone compounds have been evaluated for their antiviral activity against Human Cytomegalovirus (HCMV), a member of the herpesvirus family. In vitro studies have shown that compounds such as quinalizarin, emodin, rhein (B1680588), and alizarin (B75676) are active against the laboratory HCMV strain AD-169. nih.gov Notably, some of these compounds demonstrated superior or equivalent efficacy against ganciclovir-resistant strains of HCMV, suggesting a different mechanism of action than conventional antiviral drugs that target the viral DNA polymerase. nih.gov

Further mechanistic studies on related anthraquinones have pointed towards the inhibition of viral enzymes other than the DNA polymerase. For example, the anthraquinone emodin is proposed to inhibit herpes simplex virus (a related virus) by blocking the viral nuclease. nih.gov The derivative atanyl blue PRL was found to inhibit HCMV replication by acting at a very early post-entry stage, significantly reducing the expression of viral immediate early proteins and blocking viral DNA synthesis. nih.gov This compound was also shown to inhibit the nuclease activity of the purified CMV protein UL98, suggesting this as a potential antiviral mechanism. nih.gov

| Compound | EC₅₀ (µM) | Virus Strain | Reference |

|---|---|---|---|

| Emodin | 4.9 | AD-169 | nih.gov |

| Atanyl blue PRL | 6.3 | AD-169 | nih.gov |

| Quinalizarin | Data not specified | AD-169 & Ganciclovir-resistant strain | nih.gov |

| Rhein | Data not specified | AD-169 & Ganciclovir-resistant strain | nih.gov |

| Alizarin | Data not specified | AD-169 & Ganciclovir-resistant strain | nih.gov |

Potential as Anti-influenza Agents

The potential of anthracene-9,10-dione derivatives as anti-influenza agents has been explored through several mechanistic pathways. One key target is the influenza virus neuraminidase, an enzyme crucial for the release of new virus particles from infected host cells and the prevention of viral aggregation. nih.govrsc.org Specially designed anthraquinone-sialic acid hybrids have been shown to effectively inhibit and photodegrade both drug-sensitive and drug-resistant influenza virus neuraminidase upon irradiation with long-wavelength UV light. nih.govrsc.org This effect is believed to be caused by hydroxy radicals generated from the photolysis of the anthraquinone component. rsc.org

Another anthraquinone, rhein, has demonstrated the ability to inhibit influenza A virus (IAV) adsorption and replication. nih.gov Its mechanism of action involves the suppression of IAV-induced oxidative stress and the downregulation of several host signaling pathways that are activated during infection, including TLR4, Akt, p38, JNK MAPK, and NF-κB. nih.gov Furthermore, some 1,5-diamino anthraquinones have been found to induce the production of interferon in mice, a key cytokine in the innate immune response to viral infections. nih.gov The compound 1,5-bis[[2-(diethylamino)ethyl]amino]-anthraquinone was particularly effective, protecting mice from viral infection at low doses. nih.gov

Neurobiological and Psychopharmacological Studies

Monoamine Oxidase (MAO) Enzyme Inhibition (MAO-A and MAO-B)

Anthracene-9,10-dione derivatives have been identified as potent inhibitors of monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov Inhibition of these enzymes can increase the levels of these neurotransmitters, a mechanism relevant to the treatment of depression (MAO-A) and neurodegenerative disorders like Parkinson's disease (MAO-B). nih.gov

In vitro studies using rat brain mitochondria and recombinant human enzymes have shown that various natural anthraquinones are effective MAO inhibitors. nih.govpsu.edu For example, quinizarin (B34044) was found to be a highly potent inhibitor of MAO-A, while emodin showed significant inhibitory activity against MAO-B. nih.govpsu.edu Other derivatives, such as purpurin (B114267) and alizarin, also demonstrated selective inhibition of MAO-A. nih.govresearchgate.net The inhibitory action can be of a mixed or competitive type, depending on the specific compound. psu.edu

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Quinizarin | MAO-A | 0.065 | nih.gov |

| Purpurin | MAO-A | 2.50 | nih.govresearchgate.net |

| Alizarin | MAO-A | 30.1 | nih.govresearchgate.net |

| 1,2-Diaminoanthraquinone | MAO-B | 2.41 | nih.gov |

| Emodin | MAO-B | 3.24 - 35.4 | nih.govpsu.edu |

Exploration of Neuroprotective Mechanisms

The inhibition of MAO enzymes by anthracene-9,10-diones is closely linked to their potential neuroprotective effects. nih.gov The catalytic activity of MAO produces potentially neurotoxic byproducts, including hydrogen peroxide (H₂O₂), ammonia, and reactive aldehydes. embopress.org An excess of these molecules can lead to oxidative stress and contribute to neuronal damage, which is a hallmark of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. embopress.org

By inhibiting MAO, particularly MAO-B, these compounds can reduce the formation of these harmful byproducts, thereby protecting neurons from oxidative damage. embopress.org This mechanism is considered a key aspect of the neuroprotective strategies offered by MAO inhibitors. nih.gov The ability of certain anthraquinone derivatives to selectively inhibit MAO-B suggests their potential utility in conditions where dopaminergic neurons are degenerating, as MAO-B is significantly involved in the metabolism of dopamine. Furthermore, the neuroprotective effects of MAO inhibitors may also involve the upregulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which promotes neuron survival and neurogenesis.

Other Enzymatic and Immunological Modulations

Beyond their antiviral and neurobiological activities, anthracene-9,10-dione derivatives have been shown to modulate other key enzymatic and immunological pathways, particularly those related to inflammation.

Certain synthetic analogues have been evaluated for their effects on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines (RAW264.7). One disubstituted 1,4-anthracene-9,10-dione derivative demonstrated significant inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) production at a concentration of 5 μg/mL. rsc.org The inhibition of inducible nitric oxide synthase (iNOS) is a mechanism that can prevent excessive NO production, which is associated with inflammatory tissue damage.

This modulation of key pro-inflammatory cytokines suggests that these compounds can interfere with inflammatory signaling cascades. The ability to decrease the production of TNF-α and IL-1β, potent mediators in the inflammatory response, indicates a potential to regulate immune cell activity and mitigate inflammatory processes. rsc.org

Alpha-Glycosidase Inhibitory Activity

There is currently no available data from in vitro or non-human studies on the alpha-glycosidase inhibitory activity of this compound. Alpha-glucosidase inhibitors are compounds that interfere with the action of alpha-glucosidase enzymes, which are involved in the breakdown of carbohydrates into glucose. frontiersin.orgscielo.br Inhibition of these enzymes can slow down the absorption of glucose, a mechanism of interest in the management of carbohydrate-mediated diseases. nih.gov

While direct evidence for this compound is lacking, research into other structurally distinct natural products has identified significant alpha-glucosidase inhibitory potential. For instance, compounds such as xanthones and flavonoids have demonstrated potent inhibition of this enzyme. nih.gov This highlights the diverse range of chemical structures that can exhibit this biological activity. The investigation into the potential alpha-glucosidase inhibitory effects of anthracene (B1667546) derivatives, including this compound, remains an un-explored area of research.

Immunomodulatory Activity (e.g., Inhibition of IL-2 Production)

Specific studies on the immunomodulatory activity of this compound, particularly its effect on the production of Interleukin-2 (IL-2), have not been reported in the scientific literature. IL-2 is a cytokine that plays a crucial role in the activation and proliferation of T-cells, which are key components of the adaptive immune system. juniperpublishers.com The regulation of IL-2 is therefore a significant area of interest in immunology. juniperpublishers.com

While direct data on this compound is unavailable, broader research on anthraquinone derivatives has indicated immunomodulatory properties. For example, certain synthetic mono- and disubstituted anthraquinone derivatives have been shown to inhibit the production of other pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in activated macrophage cell lines. nih.gov Some anthracene derivatives have also demonstrated anti-inflammatory activity in human neutrophils. researchgate.net These findings in related compounds suggest that the anthraquinone scaffold can be a basis for immunomodulatory effects, although the specific impact on IL-2 production by compounds like this compound is yet to be determined.

Structure Activity Relationship Sar Studies of 1 1 Hydroxyethyl Anthracene 9,10 Dione Analogues

Positional and Nature of Substituent Effects on Biological Efficacy

The biological activity of anthracenedione derivatives is profoundly influenced by the placement and chemical nature of substituents on the anthraquinone (B42736) core. Research indicates that the presence, number, and position of functional groups can dramatically alter the efficacy of these compounds against various biological targets.

For instance, the introduction of hydroxyl (-OH) and alkoxy (-OR) groups is crucial for conferring anticancer activity. A study on A-ring substituted anthraquinone derivatives demonstrated that additional hydroxyl and especially alkoxy groups on the anthraquinone core are required for any significant activity. Conversely, free hydroquinone (B1673460) moieties appear to be detrimental to their anticancer effects. The most active compounds in this study were those with lipophilic groups at positions 1 and 4. Specifically, derivatives with a 1,4-dibenzyloxyanthraquinone core showed improved activity, which was further enhanced by the presence of two hydroxymethyl groups at positions 2 and 3. mdpi.com

In the context of antibacterial applications, the polarity of substituents plays a key role. A review of the structure-activity relationships of anthraquinones as bacteriostatic agents concluded that stronger polarity of the substituents generally leads to more potent antibacterial effects. Interestingly, while hydroxyl groups are common in bioactive anthraquinones, their presence is not an absolute requirement for antibacterial activity. Furthermore, the substitution with di-isopentenyl groups has been shown to improve the antibacterial efficacy of anthraquinone derivatives. rsc.org

The position of substituents also dictates the molecule's interaction with biological targets. For example, in a series of 1-hydroxyanthraquinones, the presence of a 1-hydroxy group was found to influence the effect of a substituent at the C-2 position. nih.gov This interplay between substituents highlights the importance of a holistic understanding of the substitution pattern across the entire anthraquinone scaffold to predict and optimize biological efficacy.

Table 1: Effect of Substituents on Anticancer Activity of Anthraquinone Analogues

| Compound Core | Substituents | Observation | Reference |

|---|---|---|---|

| Anthraquinone | Additional hydroxyl and alkoxy groups | Required for anticancer activity. | mdpi.com |

| Anthraquinone | Free hydroquinone moieties | Detrimental to anticancer activity. | mdpi.com |

| 1,4-di-benzyloxyanthraquinone | Two hydroxymethyl groups at positions 2 and 3 | Improved anticancer activity. | mdpi.com |

| Anthraquinone | Di-isopentenyl groups | Improved antibacterial activity. | rsc.org |

| 1-hydroxy-anthraquinone | Substituent at C-2 | The 1-hydroxy group influences the effect of the C-2 substituent. | nih.gov |

Influence of Side Chain Length and Chemical Properties

Research on new anthracenedione derivatives has shown a direct correlation between the length of the side chain and the stability of drug-DNA adducts. biu.ac.ilresearchgate.net An extension of the "linker" region of the side arms allows the terminal primary amino groups greater flexibility, facilitating access to guanine (B1146940) residues on the opposite DNA strand. nih.gov This enhanced interaction leads to more stable and long-lived drug-DNA adducts, which are expected to disrupt DNA-dependent cellular processes more effectively. biu.ac.ilresearchgate.net For example, a mitoxantrone (B413) derivative with extended side chains formed adducts with approximately 100-fold enhanced stability compared to mitoxantrone itself. biu.ac.ilresearchgate.net

The chemical properties of the side chain are equally important. A comparative study of an oxygen analogue of an established antineoplastic anthraquinone, where a terminal amino group was replaced with an ethoxy group (1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethoxy)ethyl]amino]-9,10-anthracenedione), resulted in a compound that was inactive against P-388 lymphocytic leukemia. nih.gov This finding underscores the critical role of the nitrogen atom in the side chain for the biological activity of this class of compounds.

Furthermore, the length and even-or-odd number of carbon atoms in alkyl side chains can influence the two-dimensional self-assembly of anthraquinone derivatives at a liquid/solid interface. This self-assembly is driven by van der Waals interactions between the interdigitated alkyl chains and can lead to different packing modes, which may have implications for the formulation and biological availability of these compounds. rsc.org

Table 2: Influence of Side Chain Modifications on the Biological Activity of Anthracenedione Analogues

| Side Chain Modification | Chemical Property | Effect on Biological Activity | Reference |

|---|---|---|---|

| Increased side chain length | Aminoalkyl | Increased stability of drug-DNA adducts. | biu.ac.ilresearchgate.net |

| Extended "linker" region | Aminoalkyl | Greater flexibility of terminal amino groups, enhancing DNA interaction. | nih.gov |

| Replacement of terminal amino with ethoxy | Hydroxyethyl (B10761427) vs. Ethoxyethyl | Loss of antineoplastic activity. | nih.gov |

| Variation in alkyl chain length (odd/even carbon numbers) | Alkyl | Affects 2D self-assembly and packing modes. | rsc.org |

Stereochemical Configuration Impact on Activity

The three-dimensional arrangement of atoms, or stereochemistry, within analogues of 1-(1-hydroxyethyl)anthracene-9,10-dione can have a profound impact on their biological activity. Even subtle changes in the orientation of a substituent can lead to significant differences in pharmacological properties, including potency and mechanism of action.

A compelling example of this is found in the study of 8-fluoroanthracyclines. The introduction of a fluorine atom at the 8-position of idarubicin (B193468) led to the formation of two epimers, (8R) and (8S), which differ only in the spatial arrangement of the fluorine atom. This seemingly minor change had a significant effect on the conformation of the A ring of the anthracycline. The (8R)-fluoroepimer retained the α half-chair conformation, which is the most stable for natural compounds like doxorubicin, while the (8S)-fluoroepimer adopted a β half-chair conformation. nih.gov

This difference in conformation translated into a marked difference in biological activity. The (8R)-fluoroepimer was more effective than the (8S)-fluoroepimer at stimulating topoisomerase II-mediated DNA cleavage. Consequently, the (8R)-epimer, with the α conformation, was significantly more potent as a cytotoxic agent against a variety of human tumor cell lines and demonstrated greater antitumor efficacy in an ovarian carcinoma xenograft model. nih.gov These findings highlight that drug interactions involving the non-intercalating parts of the anthracycline chromophore are crucial in determining their pharmacological properties.

The impact of molecular dissymmetry on the pharmacological activity of chiral drugs is a well-established phenomenon. Differences between stereoisomers can be observed in both their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (receptor binding and chemical interactions). nih.gov Therefore, the stereochemical configuration of the 1-hydroxyethyl group in this compound and its analogues is a critical parameter for optimizing biological activity.

Table 3: Impact of Stereochemistry on the Biological Activity of 8-Fluoroanthracyclines

| Compound | Stereochemical Configuration | A Ring Conformation | Biological Activity | Reference |

|---|---|---|---|---|

| (8R)-fluoroepimer | R | α half-chair | More effective in stimulating topoisomerase II-mediated DNA cleavage; markedly more potent cytotoxic agent. | nih.gov |

| (8S)-fluoroepimer | S | β half-chair | Less effective in stimulating topoisomerase II-mediated DNA cleavage; less potent cytotoxic agent. | nih.gov |

Effects of Annulation or Fused Heterocyclic Rings on Activity Profiles

The fusion of heterocyclic rings to the anthracenedione scaffold, a process known as annulation, creates extended polycyclic systems with distinct and often enhanced biological activity profiles. The nature of the fused heterocycle can significantly modulate the compound's antineoplastic, antifungal, and antiviral properties.

Studies involving the synthesis of 1,4-anthracenedione derivatives with fused nitrogen-containing heterocyclic rings such as pyrrole (B145914), imidazole, pyrazine, or quinoxaline (B1680401) have demonstrated promising biological activities. researchgate.netrsc.org While the parent anthracenediones exhibited antineoplastic activity with GI50 values in the sub-micromolar range, the heterocyclic derivatives showed notable antifungal activity with low MIC values against yeasts and filamentous fungi. researchgate.netrsc.org

Further research into heteroarene-fused anthraquinone derivatives has elucidated the role of the specific heterocyclic core in determining antitumor properties. A series of naphtho[2,3-f]indole-3- and anthra[2,3-b]thiophene-3-carboxamides were synthesized and evaluated. The indole-fused derivative formed more affine complexes with DNA compared to its furan (B31954) and thiophene (B33073) analogues. This enhanced DNA binding translated into a stronger inhibition of topoisomerase 1-mediated DNA unwinding. nih.gov The water-soluble indole (B1671886) derivative also showed significant in vivo tumor growth inhibition and increased the lifespan of mice with P388 lymphoma transplants, indicating its potential as a lead compound for new antitumor drugs. nih.gov

The introduction of fused rings can also influence the photoluminescence properties of these molecules, which is relevant for potential diagnostic applications. The fusion of different rings to the 2,5-position of a pyrrole derivative was found to have a significant effect on their near-infrared photoluminescence properties. rsc.org This highlights the versatility of the annulation strategy in tuning both the therapeutic and diagnostic potential of anthracenedione analogues.

Table 4: Biological Activities of Anthracenediones with Fused Heterocyclic Rings

| Fused Heterocycle | Observed Biological Activity | Reference |

|---|---|---|

| Pyrrole, Imidazole, Pyrazine, Quinoxaline | Antifungal activity against yeasts and filamentous fungi. | researchgate.netrsc.org |

| Indole | Enhanced DNA binding and topoisomerase 1 inhibition; significant in vivo antitumor activity. | nih.gov |

| Furan, Thiophene | Less affine DNA complexes compared to the indole analogue. | nih.gov |

Development of SAR Models for Optimized Biological Activity

The systematic exploration of the structure-activity relationships (SAR) of this compound analogues provides the foundational data for the development of predictive computational models. These models, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) models, are instrumental in rational drug design, enabling the optimization of biological activity and the prediction of the potency of novel compounds.

While a specific SAR model for this compound was not detailed in the provided search results, the principles of SAR modeling are widely applied to similar molecular scaffolds. For instance, a 3D-QSAR model was successfully constructed for a series of quinazolinone derivatives containing hydrazone structural units to guide the future design of more potent antitumor agents. rsc.org Such models typically use computational techniques like Comparative Molecular Field Analysis (CoMFA) to correlate the 3D structural features of molecules with their biological activities.

The development of a robust SAR model for anthracenedione analogues would involve the systematic analysis of a dataset of compounds with varying substituents, side chains, stereochemistry, and fused rings. By quantifying the effects of these structural modifications on a specific biological endpoint (e.g., cytotoxicity, enzyme inhibition), a predictive model can be generated.

An analysis of the SAR for a series of anthraquinones with antifouling activity against marine biofilm-forming bacteria identified key structural features that lead to improved biofilm growth inhibition. For example, the presence of phenolic hydroxyl groups at positions 2 and 4 of the anthraquinone skeleton was associated with the lowest minimum inhibitory concentrations (MICs). frontiersin.org This type of analysis is a crucial first step in building a predictive SAR model. Molecular docking studies can further complement these models by providing insights into the potential molecular targets and binding modes of the active compounds. frontiersin.org

The ultimate goal of developing SAR models is to create a predictive tool that can accelerate the discovery of new, more effective, and selective therapeutic agents based on the this compound scaffold.

Table 5: Key Structural Features for Optimized Biological Activity Based on SAR Analysis

| Structural Feature | Position | Associated Biological Activity | Reference |

|---|---|---|---|

| Phenolic hydroxyl groups | 2 and 4 | Improved antifouling activity (biofilm growth inhibition). | frontiersin.org |

| Lipophilic groups | 1 and 4 | Enhanced anticancer activity. | mdpi.com |

| Hydroxymethyl groups | 2 and 3 | Improved anticancer activity when combined with 1,4-dibenzyloxy core. | mdpi.com |

| Aminoalkyl side chains | Varies | DNA adduct formation and stability. | biu.ac.ilresearchgate.netnih.gov |

Biosynthesis and Natural Occurrence of Hydroxyethyl Anthraquinones

Isolation from Marine-Derived Fungi (e.g., Nigrospora, Aspergillus, Cladosporium, Fusarium, Penicillium)

Marine-derived fungi are a significant source of structurally unique anthraquinones. acs.org While the specific compound “1-(1-Hydroxyethyl)anthracene-9,10-dione” is not extensively documented across all the listed genera, related hydroxyethyl (B10761427) derivatives have been identified, particularly from Fusarium and Cladosporium.

Research into the secondary metabolites of Fusarium equiseti, isolated from intertidal marine plants, led to the isolation of (11S)-1,3,6-trihydroxy-7-(1-hydroxyethyl)anthracene-9,10-dione. nih.gov Another study on Fusarium oxysporum noted the production of anthraquinones with acetyl or 1-hydroxyethyl group substituents. researchgate.net

The genus Cladosporium has also been identified as a producer of this class of compounds. Specifically, (11S)-1,3,6-trihydroxy-7-(1-hydroxyethyl)anthracene-9,10-dione was isolated from the culture extract of Cladosporium sp. HNWSW-1. nih.gov

While the genera Nigrospora, Aspergillus, and Penicillium are well-known producers of a wide array of anthraquinones, specific reports on the isolation of this compound or its hydroxylated derivatives from these genera are not prevalent in the reviewed literature. nih.govresearchgate.net For instance, studies on marine-derived Nigrospora sp. have reported the isolation of hydroanthraquinone dimers and other monomeric anthraquinones. nih.gov Similarly, various marine-derived Aspergillus species have yielded a plethora of anthraquinone (B42736) derivatives, but the specific hydroxyethyl-substituted compounds are less commonly reported. nih.gov Penicillium species are also known to produce a diverse range of anthraquinones. nih.govresearchgate.net

Table 1: Examples of Hydroxyethyl Anthraquinones from Marine-Derived Fungi

| Compound Name | Fungal Source | Reference |

|---|---|---|

| (11S)-1,3,6-trihydroxy-7-(1-hydroxyethyl)anthracene-9,10-dione | Fusarium equiseti | nih.gov |

| (11S)-1,3,6-trihydroxy-7-(1-hydroxyethyl)anthracene-9,10-dione | Cladosporium sp. HNWSW-1 | nih.gov |

Polyketide Biosynthesis Pathways Leading to Anthraquinones

Fungal anthraquinones are primarily synthesized via the polyketide pathway. researchgate.net This process is initiated by a large, multifunctional enzyme known as a non-reducing polyketide synthase (NR-PKS). nih.gov These iterative Type I PKSs assemble the polyketide backbone through the successive condensation of acetyl-CoA (as the starter unit) and malonyl-CoA (as the extender units). nih.gov

The biosynthesis of the anthraquinone core typically involves the formation of an octaketide chain. This linear poly-β-keto intermediate undergoes a series of folding and cyclization reactions, which are controlled by the PKS domains, to form the characteristic tricyclic aromatic structure of the anthraquinone scaffold. researchgate.netnih.gov The regioselectivity of the cyclization events is a critical step in determining the final structure of the anthraquinone core. nih.gov

Enzymatic Diversification and Structural Elaboration of Natural Anthraquinones

Following the formation of the basic anthraquinone scaffold by the PKS, a variety of "tailoring" enzymes introduce structural diversity. These modifications can include hydroxylation, methylation, oxidation, and the addition of side chains. nih.gov The formation of the 1-hydroxyethyl group on the anthraquinone ring is a result of such enzymatic modifications.

The likely biosynthetic precursor to the 1-hydroxyethyl group is an acetyl group. This acetyl side chain, also a product of the polyketide pathway, can be enzymatically reduced to form the corresponding alcohol. This reduction is typically catalyzed by a ketoreductase (KR) or a similar dehydrogenase enzyme, which utilizes a reducing cofactor such as NADPH. nih.gov While the specific enzymes responsible for this transformation in the biosynthesis of this compound have not been fully characterized, the presence of ketoreductase domains within PKS gene clusters or as standalone enzymes is a common feature in fungal secondary metabolism. acs.org The stereochemistry of the resulting hydroxyl group is also under enzymatic control, as evidenced by the isolation of the (11S) stereoisomer of 1,3,6-trihydroxy-7-(1-hydroxyethyl)anthracene-9,10-dione. nih.gov This enzymatic diversification is a key mechanism for generating the vast array of structurally and functionally diverse anthraquinones found in nature. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (11S)-1,3,6-trihydroxy-7-(1-hydroxyethyl)anthracene-9,10-dione |

| Acetyl-CoA |

Advanced Research Applications and Methodologies

Development of Fluorescent Probes and Markers in Biochemical Research

The rigid, conjugated system of the anthraquinone (B42736) core serves as a robust fluorophore, making its derivatives valuable candidates for fluorescent probes in biochemical and medical research. liberty.edunih.gov The fluorescence properties, such as quantum yield, Stokes shift, and photostability, are highly tunable through the introduction of various substituents. liberty.edu These compounds are often sought for applications like cell staining and tracking specific biological molecules or organelles. liberty.eduliberty.edu

The development of novel anthraquinone-based fluorescent dyes is driven by the need for probes with superior characteristics compared to commercially available options. Key advantages of certain anthraquinone dyes include high chemical stability and photostability. liberty.edu The introduction of functional groups can modulate the electronic properties of the anthraquinone system, influencing its absorption and emission spectra. For instance, α-aminophosphonates derived from anthraquinone exhibit significant solvatochromic behavior, with fluorescence emission ranging from green to red depending on the solvent's polarity. nih.gov

While specific photophysical data for 1-(1-Hydroxyethyl)anthracene-9,10-dione is not extensively documented, the presence of the hydroxyethyl (B10761427) group is significant. This group can influence the molecule's solubility and provides a site for hydrogen bonding, which could facilitate targeted binding to biomolecules like proteins or nucleic acids. The quenching ability of the quinone moiety is a key feature exploited in the design of "turn-on" fluorescent probes, where a chemical reaction with a target analyte alters the quinone's electronic structure, thereby restoring fluorescence. ed.ac.uk The unique chemistry of the quinone scaffold makes it an excellent building block for creating activatable fluorescent probes that signal the presence of specific biological processes or analytes. ed.ac.uk

| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Key Features/Notes | Reference |

|---|---|---|---|---|---|

| Anthracene | ~355 | ~401 | ~46 | Parent aromatic hydrocarbon. | beilstein-journals.org |

| 9,10-Diphenylanthracene | ~393 | ~433 | ~40 | Phenyl groups prevent π-π stacking, leading to high fluorescence quantum yield. | mdpi.com |

| Anthraquinone α-aminophosphonate (2a) | 465-488 | 584-628 | >100 | Exhibits significant solvatochromic behavior; emission varies with solvent polarity. | nih.gov |

| Imidazoanthraquinone Dyes | Varies | Varies | Varies | Show intramolecular charge transfer (ICT) characteristics, useful in anion sensing. | pcbiochemres.com |

Applications in Organic Synthesis as Reagents or Intermediates

Anthraquinone and its derivatives are foundational molecules in industrial organic synthesis, particularly in the dye industry. nbinno.comwikipedia.org The anthraquinone core is a versatile scaffold that can be functionalized through various reactions to produce a wide spectrum of dyes and pigments with high stability and durability. nbinno.comresearchgate.net The synthesis of most anthraquinone dyes begins with the sulfonation or nitration of the parent anthraquinone, followed by nucleophilic substitution reactions where these groups are replaced by amino, hydroxy, or alkoxy functionalities. wikipedia.org

This compound can serve as a valuable intermediate in the synthesis of more complex molecules. The hydroxyethyl group provides a reactive handle for a variety of chemical transformations. For example:

Esterification: The hydroxyl group can be esterified to attach other functional moieties, potentially altering the molecule's solubility, electronic properties, or biological activity.

Oxidation: The secondary alcohol can be oxidized to a ketone (acetyl group), creating 1-acetylanthracene-9,10-dione, which can then undergo further condensation or derivatization reactions.

Etherification: Formation of an ether linkage can be used to connect the anthraquinone core to other molecular systems, including polymers or other chromophores.

The robust nature of the anthraquinone ring system allows it to withstand a variety of reaction conditions, making it a reliable building block in multi-step syntheses. nih.gov Its use as an intermediate is critical for creating compounds for applications ranging from vat dyes to medicinally valuable natural products. nih.govbritannica.com

Investigation in Materials Science for Optoelectronic and Photochemical Applications

The unique photochemical and electronic properties of the anthraquinone scaffold make it a subject of intense investigation in materials science for optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics. aip.orgrciueducation.org The electronic characteristics, such as the HOMO-LUMO gap, electron affinity, and ionization potential, can be precisely tuned by adding substituents, which is crucial for designing high-performance organic semiconductors. aip.orgaip.org

While research on the 1-isomer is scarce, detailed photochemical studies have been conducted on its positional isomer, 2-(1-Hydroxyethyl)-9,10-anthraquinone (2-HEAQ). acs.orgnih.gov These studies provide valuable insight into the likely behavior of the 1-isomer. Upon photoexcitation, 2-HEAQ undergoes efficient intersystem crossing to form a triplet excited state. acs.orgnih.gov In aqueous solutions, this triplet state can initiate an unusual and efficient photoredox reaction. acs.orgrsc.org This process is believed to involve an initial protonation of a carbonyl oxygen, followed by deprotonation steps at the hydroxyethyl side chain, ultimately leading to the oxidation of the side chain. acs.orgrsc.org The reaction is highly dependent on pH and the presence of water, which can act as a proton relay. nih.govrsc.org

This known photoreactivity suggests that this compound could be explored for applications in photo-responsive materials, photocatalysis, or as a phototrigger compound. The ability of anthraquinone derivatives to act as electron acceptors also makes them candidates for n-type materials in organic electronic devices. aminer.org

Design of Chemical and Biosensors Based on Anthraquinone Scaffolds

The anthraquinone framework is an excellent platform for the design of chemosensors for detecting various chemical species, including anions and metal ions. researchgate.net These sensors often operate via a change in their optical properties (color or fluorescence) upon binding with a specific analyte. The sensing mechanism frequently relies on processes like intramolecular charge transfer (ICT), where the binding event modulates the electronic push-pull character of the molecule. pcbiochemres.com

For this compound, the hydroxyethyl group can function as a recognition and binding site for target analytes. The hydroxyl group and the lone pair on its oxygen atom can participate in hydrogen bonding with anions or coordinate with metal cations. This interaction can perturb the electronic structure of the anthraquinone chromophore, resulting in a detectable spectroscopic signal.

Researchers have successfully developed various chemosensors by attaching different receptor units to the anthraquinone core. For example, imidazoanthraquinone derivatives have been shown to be selective and sensitive fluorescent sensors for anions like fluoride, cyanide, and hydroxide (B78521) through a deprotonation mechanism. pcbiochemres.com The inherent stability of the anthraquinone scaffold contributes to the robustness and durability of these sensors. researchgate.net

Exploration in Redox Flow Batteries and Energy Storage Systems

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and anthraquinone derivatives are among the most studied organic molecules for this application. scilit.com Their utility stems from the ability of the quinone moiety to undergo a highly reversible two-electron, two-proton redox reaction. researchgate.net The key performance metrics for these molecules, including redox potential, solubility, and long-term stability, can be systematically tuned by modifying the substituents on the anthraquinone core. acs.org

Furthermore, the hydroxyethyl group would significantly impact the molecule's solubility. High solubility in the electrolyte (typically aqueous) is crucial for achieving high energy density in a flow battery. While the parent anthraquinone is poorly soluble in water, the addition of hydrophilic groups like hydroxyls, sulfonic acids, or quaternary ammonium (B1175870) groups can dramatically increase water solubility. rsc.orgrsc.org The hydroxyl group in this compound would enhance its solubility in polar solvents and aqueous alkaline solutions, making it a potential candidate for AORFBs.

| Compound | Abbreviation | Redox Potential (V vs. SHE) | Electrolyte Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| 9,10-Anthraquinone-2,7-disulfonic acid | AQDS | -0.184 | 1 M H₂SO₄ | Early benchmark, good solubility and kinetics. | researchgate.net |

| Anthraquinone-2-sulfonic acid | AQS | -0.165 | 1 M H₂SO₄ | Demonstrated in a higher voltage cell vs. AQDS. | scilit.com |

| 1,8-Dihydroxyanthraquinone | 1,8-DHAQ | -0.69 | pH 14 | Low solubility but highly negative potential. | rsc.org |

| Quaternized Anthraquinone Derivative | BDEAQCl₂ | -0.554 | pH-neutral | High solubility and negative potential in neutral media. | rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.